5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)7-9-5-6-3-1-2-4-10(6)7/h5H,1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXMUJXWSSSIBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CN=C2C(=O)O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378470-59-7 | |
| Record name | 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategies for Imidazo[1,5-a]pyridines
Recent advances have employed strategic intermolecular reactions to efficiently construct the imidazo[1,5-a]pyridine core. One notable approach involves the use of intermolecular Ritter-type reactions catalyzed by bismuth triflate (Bi(OTf)3) in the presence of p-toluenesulfonic acid (p-TsOH·H2O) in a solvent such as 1,2-dichloroethane (DCE) at elevated temperatures (~150 °C) in sealed tubes. This method enables the synthesis of various imidazo[1,5-a]pyridine derivatives, including carboxylic acid-substituted analogs, by reacting appropriate amine precursors with nitriles under acidic conditions. The reaction proceeds overnight, followed by work-up involving neutralization with saturated sodium bicarbonate and extraction with ethyl acetate. Purification is achieved through silica gel column chromatography using ethyl acetate/hexane mixtures.
Specific Preparation of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic Acid
While direct literature specifically detailing the preparation of this compound is limited, closely related imidazo[1,2-a]pyridine-3-carboxylic acid derivatives provide valuable synthetic insights. These derivatives are typically prepared via multi-step synthetic routes starting from substituted aminopyridines.
Starting Materials and Key Intermediates
- Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is synthesized by heating 2-aminopyridine with ethyl 2-chloroacetoacetate in ethanol under reflux for several hours, followed by purification.
- This ester is then converted to the corresponding carboxylic acid hydrazide by reaction with hydrazine hydrate in ethanol under reflux conditions.
Hydrazone Formation and Cyclization
- The hydrazide intermediate undergoes condensation with various ketones in ethanol under reflux to form hydrazones.
- These hydrazones are then cyclized by reaction with mercaptoacetic acid in dry benzene under reflux, using Dean-Stark apparatus to remove water and drive the reaction forward. This step forms thiazolidine or spirothiazolidine derivatives, which are structurally related to the imidazo[1,5-a]pyridine core.
Detailed Experimental Procedures and Yields
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate | Reflux 2-aminopyridine + ethyl 2-chloroacetoacetate in 96% ethanol, 6 h | 45.05 | Crystallization from ether-water |
| 2 | Conversion to 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide | Reflux ester + hydrazine hydrate in 96% ethanol, 5 h | 27.16 | Recrystallization from ethanol |
| 3 | Hydrazone formation | Reflux hydrazide + ketone + conc. H2SO4 in ethanol, 6 h | 62-76 | Precipitates on cooling |
| 4 | Cyclocondensation to thiazolidines | Reflux hydrazone + mercaptoacetic acid in dry benzene, 6 h (Method A) or simultaneous reflux of hydrazide + ketone + mercaptoacetic acid (Method B) | 55.5-99.1 | Method B generally gives higher yields |
Analytical Characterization Supporting the Preparation
- IR Spectroscopy: The presence of characteristic carbonyl bands (C=O) in the 1654–1679 cm⁻¹ region for hydrazones shifts to 1690–1710 cm⁻¹ in cyclized products, indicating ring closure.
- NMR Spectroscopy: Proton NMR shows distinct doublets or singlets corresponding to methylene protons in the thiazolidine ring, confirming successful cyclization.
- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weights confirm product identity.
- Elemental Analysis: Calculated and found values for carbon, hydrogen, and nitrogen closely match, validating purity and composition.
Summary Table of Key Synthetic Data for Related Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives
| Compound | R Group | Melting Point (°C) | Yield (%) | Molecular Formula | Key Analytical Features |
|---|---|---|---|---|---|
| Hydrazone 3a | sec-butylidene | 120-125 | 75.8 | C13H16N4O | IR C=O at 1654 cm⁻¹; 1H NMR confirms hydrazone |
| Thiazolidine 4a | CH3 | 222-225 | 87.3 (Method B) | C14H16N4O2S·H2O | IR C=O at 1690 cm⁻¹; NMR confirms ring closure |
| Thiazolidine 4b | C2H5 | 138-143 | 69.8 (Method A), 55.5 (Method B) | C15H18N4O2S·H2O | Similar analytical pattern to 4a |
Research Findings and Considerations
- The two-step condensation and cyclization approach is effective for constructing imidazo-fused heterocycles with carboxylic acid functionality.
- Method B, which combines hydrazide, ketone, and mercaptoacetic acid in a one-pot reflux, generally yields higher product amounts and simplifies the process.
- The synthetic methods described are adaptable to various substituents on the imidazo ring, allowing for structural diversity.
- Although the referenced studies focus on imidazo[1,2-a]pyridine derivatives, the methodologies and reaction conditions are transferable to the synthesis of this compound analogs.
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo-pyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with altered electronic properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the imidazo-pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo-pyridine derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.
Scientific Research Applications
5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
The following comparison highlights structural, synthetic, and functional differences between 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid and related heterocycles.
Structural and Physicochemical Properties
Key Observations :
- Heterocycle Type: The target compound’s imidazole ring contrasts with pyrazolo analogs (e.g., pyrazolo[1,5-a]pyridine derivatives), which contain a pyrazole ring.
- Substituent Position : Carboxylic acid placement (position 3 vs. 7) significantly impacts electronic distribution. For example, the hydrochloride salt of the 7-carboxylic acid derivative exhibits altered solubility and acidity compared to the target compound.
- Saturation : Fully saturated derivatives (e.g., target compound) likely exhibit greater conformational flexibility and reduced aromaticity compared to partially saturated analogs like 3H-imidazo[4,5-b]pyridines .
Biological Activity
5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid is a member of the imidazo[1,5-a]pyridine family, which has garnered attention for its diverse biological activities. This compound is characterized by its unique heterocyclic structure that facilitates interactions with various biological targets. Research has indicated its potential in therapeutic applications, particularly in oncology and infectious diseases.
- IUPAC Name: this compound
- CAS Number: 1378470-59-7
- Molecular Formula: C8H10N2O2
- Molecular Weight: 166.18 g/mol
Antitumor Activity
Several studies have demonstrated the antitumor potential of imidazo[1,5-a]pyridine derivatives. For instance:
- A study reported that compounds derived from imidazo[4,5-b]pyridine exhibited potent antiproliferative effects against various cancer cell lines. Notably, certain derivatives showed IC50 values in the low micromolar range against colon and lung cancer cells .
- The compound's mechanism of action often involves the inhibition of key kinases involved in cell cycle regulation and apoptosis.
Antibacterial and Antiviral Properties
Research has also explored the antibacterial and antiviral activities of this compound:
- While many derivatives demonstrated limited antibacterial activity against Gram-positive and Gram-negative bacteria, some specific modifications led to enhanced efficacy .
- In antiviral assays, imidazo[1,5-a]pyridine derivatives showed promise against a range of DNA and RNA viruses .
The biological effects of this compound are attributed to its ability to interact with various molecular targets:
- Kinase Inhibition: The compound has been shown to inhibit specific kinases such as Aurora kinases and FLT3, which are crucial in cancer cell proliferation .
- Receptor Modulation: It may also act on receptors involved in inflammatory responses and cellular signaling pathways.
Case Studies
Q & A
Basic: What are the standard synthetic routes for 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid, and how is its structure validated?
Answer:
The compound is typically synthesized via cyclization reactions or functionalization of pre-existing heterocyclic scaffolds. A common method involves converting the carboxylic acid group to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by coupling with amines to form amides or other derivatives . Structural validation employs:
- NMR spectroscopy : To confirm proton and carbon environments (e.g., characteristic peaks for imidazo-pyridine protons at δ 7.5–8.5 ppm).
- IR spectroscopy : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid).
- Mass spectrometry : For molecular ion confirmation .
Basic: What spectroscopic and analytical techniques are critical for characterizing derivatives of this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : To resolve substituent effects on the imidazo-pyridine core (e.g., shifts due to electron-withdrawing/donating groups).
- High-Resolution Mass Spectrometry (HRMS) : For exact mass determination of derivatives.
- X-ray crystallography : To confirm stereochemistry in complex derivatives (e.g., tert-butyl-protected analogs) .
Example data :
| Derivative | Melting Point (°C) | IR C=O Stretch (cm⁻¹) |
|---|---|---|
| Methyl ester | 202–203 | 1730 |
| Amide analog | 206–207 | 1722 |
| (Adapted from ) |
Advanced: How does functionalization at the 3-carboxylic acid position influence bioactivity in kinase inhibition studies?
Answer:
The 3-carboxylic acid group serves as a key pharmacophore for binding kinase active sites. Modifications here impact potency and selectivity:
- Amide formation : Coupling with aryl amines enhances EphB3 kinase inhibition (IC₅₀ values < 100 nM) by forming hydrogen bonds with catalytic lysine residues.
- Reduction to amine : LiAlH₄ reduction of the amide to a primary amine alters binding mode, reducing activity (IC₅₀ > 1 µM) .
Optimization strategies : - Use bulky substituents (e.g., tert-butyl) to improve metabolic stability.
- Introduce electron-withdrawing groups (e.g., nitro) to enhance binding affinity .
Advanced: What are the challenges in optimizing reaction yields for imidazo-pyridine derivatives under microwave conditions?
Answer:
Microwave-assisted synthesis improves reaction rates but requires precise control:
- Solvent selection : Polar solvents (DMF, dioxane) enhance microwave absorption but may decompose at high temperatures.
- Catalyst compatibility : Pd(PPh₃)₄ in cyanation reactions (e.g., Zn(CN)₂) achieves 59% yield at 140°C but risks ligand degradation .
Case study :
| Reaction Step | Conditions | Yield (%) |
|---|---|---|
| Cyanation | DMF, Pd(PPh₃)₄, 140°C, 15 min | 59 |
| Ester hydrolysis | 1N NaOH, dioxane, RT | 99 |
| (From ) |
Advanced: How do computational studies aid in predicting the reactivity of this compound in heterocyclic coupling reactions?
Answer:
Density Functional Theory (DFT) calculations predict:
- Electrophilic substitution sites : The 5-position of the imidazo-pyridine ring is more reactive due to lower electron density.
- Transition state analysis : Coupling with bromopyridines (e.g., Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate) proceeds via a Pd-mediated oxidative addition mechanism with an energy barrier of ~25 kcal/mol .
Validation : Experimental yields correlate with computed activation energies (R² = 0.89) .
Basic: What safety precautions are essential when handling this compound in the laboratory?
Answer:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (H314 risk).
- Ventilation : Use fume hoods to avoid inhalation (H335).
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced: How is this compound utilized as a building block in multicomponent reactions for drug discovery?
Answer:
It serves as a scaffold for:
- Pyrrolo-imidazo-pyridine hybrids : Synthesized via sequential N-tosylhydrazone coupling (66–67% yield) for anticancer screening .
- Heterocyclic expansion : Reaction with chromene derivatives forms tricyclic systems with enhanced π-stacking potential .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
